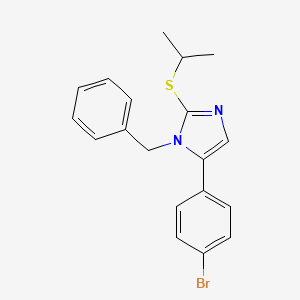

1-benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole, also known as BIBX1382, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a critical role in the regulation of cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazole derivatives have been synthesized and tested for their antimicrobial activities, demonstrating the potential of these compounds as potent antimicrobial agents. Specific studies have synthesized various imidazole derivatives, including those with bromophenyl groups, showing significant antimicrobial effectiveness against pathogens like Candida albicans. These findings suggest the application of such imidazole derivatives in developing new antimicrobial agents with potential clinical use (Narwal et al., 2012).

Catalytic Synthesis and Chemical Properties

Research into the synthesis of imidazole derivatives, including those incorporating bromophenyl elements, has provided insights into their chemical properties and synthesis methods. For example, studies have explored the catalyzed synthesis of imidazole derivatives, highlighting efficient methods for creating complex molecules that could have various scientific applications, such as in the development of new materials or chemical sensors (Miao et al., 2020).

Structural and Mechanistic Studies

Imidazole derivatives have been the subject of structural and mechanistic studies, including X-ray diffraction analysis, to understand their molecular configurations and potential for forming solvated complexes. These investigations provide essential insights into the molecular structure of imidazole compounds, which is crucial for their application in materials science, pharmaceutical research, and chemical engineering (Felsmann et al., 2012).

Synthetic Methodologies and Reaction Mechanisms

The synthesis and study of imidazole derivatives have led to the development of novel synthetic methodologies and a deeper understanding of their reaction mechanisms. These methodologies enable the production of imidazole compounds with specific structural features, which can be tailored for various research applications, including the synthesis of heterocyclic compounds with potential pharmaceutical relevance (Hu, 2009).

Development of Luminescent Materials

Research into imidazole derivatives has also explored their potential in developing luminescent materials. Studies have synthesized new heterocyclic frameworks with imidazole components, demonstrating fluorescence in solutions. These materials could have applications in developing optical devices, sensors, and materials for electronics and photonics (Tomashenko et al., 2017).

Eigenschaften

IUPAC Name |

1-benzyl-5-(4-bromophenyl)-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2S/c1-14(2)23-19-21-12-18(16-8-10-17(20)11-9-16)22(19)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGFHQLNBRXUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-benzyl-3-(4-bromobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796843.png)

![5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2796849.png)

![5-Chloro-6-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2796850.png)

![Tert-Butyl 4-(2-Hydroxyethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B2796856.png)

![2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2796860.png)

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796862.png)